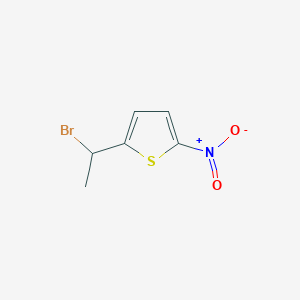
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- is a synthetic compound known for its potential therapeutic effects, particularly in the treatment of ischemic brain injury. This compound has been studied for its ability to inhibit brain-type glycogen phosphorylase, an enzyme involved in glycogen metabolism .
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- involves several steps. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of indole derivatives.
Industry: It is used in the development of new drugs targeting glycogen metabolism and related pathways.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- involves the inhibition of brain-type glycogen phosphorylase (PYGB). This enzyme plays a crucial role in glycogen metabolism, and its inhibition can lead to reduced glycogen breakdown and improved cellular energy metabolism. The compound also exerts protective effects against hypoxia/reoxygenation injury by reducing oxidative stress and apoptosis in astrocytes .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- can be compared with other similar compounds, such as:
5-chloro-N-{4-[(1R)-1,2-dihydroxyethyl]phenyl}-1H-indole-2-carboxamide: This compound also belongs to the class of aromatic anilides and has similar structural features.
5-Chloro-1h-Indole-2-Carboxylic Acid{[Cyclopentyl-(2-Hydroxy-Ethyl)]}amide: Another indolecarboxamide derivative with comparable properties.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- lies in its specific inhibition of brain-type glycogen phosphorylase and its potential therapeutic effects on ischemic brain injury .
Eigenschaften
CAS-Nummer |
850547-70-5 |
|---|---|
Molekularformel |
C22H17ClN2O |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
N-benzyl-5-chloro-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H17ClN2O/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)21(25-19)22(26)24-14-15-7-3-1-4-8-15/h1-13,25H,14H2,(H,24,26) |
InChI-Schlüssel |
NLUIIGCDCXUJDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

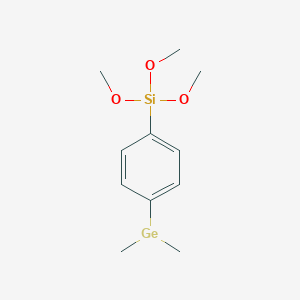
![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)
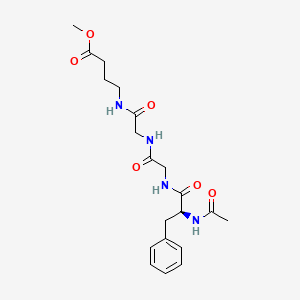
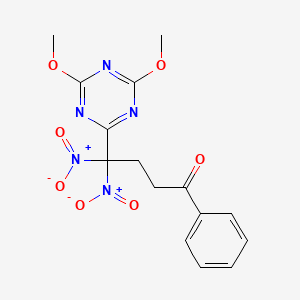

![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
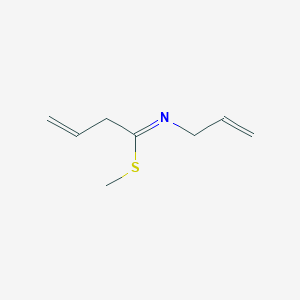
![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
